Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
CAS No.: 1140239-96-8
Cat. No.: VC3026904
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate - 1140239-96-8](/images/structure/VC3026904.png)
Specification
CAS No. | 1140239-96-8 |
---|---|
Molecular Formula | C8H7N3O2 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11) |
Standard InChI Key | VWWRQOHUTDDIKQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC=CC2=C1C=NN2 |
Canonical SMILES | COC(=O)C1=NC=CC2=C1C=NN2 |
Introduction
Chemical Structure and Identification
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate features a bicyclic heterocyclic system with a pyrazole ring fused to a pyridine ring at positions 4 and 3, along with a methyl carboxylate substituent at position 4 of the pyridine ring . The compound is formally named as the methyl ester of 1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid.
Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 1140239-96-8 |
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.16 g/mol |
IUPAC Name | Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate |
Synonyms | 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid, methyl ester |
InChI | InChI=1S/C8H7N3O2/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7/h2-4H,1H3,(H,10,11) |
InChI Key | VWWRQOHUTDDIKQ-UHFFFAOYSA-N |
SMILES | O=C(OC)C1=NC=CC=2NN=CC12 |
Table 1: Chemical identification parameters for Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Physical and Chemical Properties
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate typically appears as a crystalline solid with particular physicochemical characteristics that make it valuable for chemical research and pharmaceutical applications.
Physical Properties
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | Not specified in literature |
Boiling Point | 401.1±25.0 °C (Predicted) |
Density | 1.403±0.06 g/cm³ (Predicted) |
Solubility | Soluble in organic solvents |
Storage Conditions | Room temperature |
Table 2: Physical properties of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
Chemical Properties
The chemical reactivity of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate is influenced by both its heterocyclic core structure and the methyl carboxylate functional group. The compound exhibits several key chemical characteristics:
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Reactivity: The carboxylate group contributes significantly to the compound's reactivity profile
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Lipophilicity: The methyl ester enhances lipophilicity, potentially influencing pharmacokinetic properties
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Hydrogen Bonding: The N-H group in the pyrazole ring serves as a hydrogen bond donor, while the carboxylate group and ring nitrogens can function as hydrogen bond acceptors
The polar nature of the compound due to the presence of the carboxylate group influences its solubility in various solvents, making it generally soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Applications in Medicinal Chemistry
Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate has emerged as a significant scaffold in drug discovery and development, particularly due to its heterocyclic structure that can interact with various biological targets.
Pharmaceutical Relevance
The compound serves as an important intermediate and building block in the synthesis of bioactive molecules . Its bicyclic structure provides a rigid scaffold that can be further functionalized to develop compounds with specific pharmacological properties.
Biological Activity
The pyrazolo[4,3-c]pyridine scaffold, of which this compound is a representative, has demonstrated significant biological activities:
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Protein-Protein Interaction Inhibition: Derivatives based on the pyrazolo[4,3-c]pyridine scaffold have been identified as the first inhibitors of PEX14–PEX5 protein-protein interaction with trypanocidal activity
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Potential Antitrypanosomal Applications: The compound class represents an attractive lead series for the treatment of Human African Trypanosomiasis (HAT) and Chagas disease
The unique structure of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate allows for potential interactions with biological targets, making it a candidate for further research in drug discovery .
Structure-Activity Relationships
Research into pyrazolo[4,3-c]pyridine derivatives has revealed important structure-activity relationships that inform the development of more potent and selective compounds based on this scaffold.
Studies have demonstrated that modifications at different positions of the pyrazolo[4,3-c]pyridine core can significantly influence binding affinity and biological activity. For instance, in the context of PEX14–PEX5 protein-protein interaction inhibitors:
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N-1 Substitution: The introduction of aminoalkyl chains at the N-1 position of the pyrazole ring has been shown to enhance binding affinity to protein targets
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Core Scaffold Modifications: Alterations to the central scaffold, such as decreasing the size of the aliphatic ring by one methylene unit to produce pyrrolo[3,4-c]pyrazole derivatives, can result in compounds with improved activity
These findings highlight the potential for rational design of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate derivatives with enhanced biological activities through strategic structural modifications.
Comparative Analysis with Related Compounds
Comparison with Structural Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|---|
Methyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate | 1140239-96-8 | C₈H₇N₃O₂ | 177.16 | Reference compound |
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid | 1140239-94-6 | C₇H₅N₃O₂ | 163.13 | Lacks methyl group on carboxylate |
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 1363380-54-4 | C₈H₇N₃O₂ | 177.16 | Carboxylate at position 7 instead of 4 |
Methyl 1H-pyrazolo[3,4-c]pyridine-4-carboxylate | 1363381-90-1 | C₈H₇N₃O₂ | 177.16 | Different fusion pattern between rings |
4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | C₇H₇N₃ | 133.15 | Methyl group instead of carboxylate |
Table 3: Comparative analysis of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate with related compounds
Structural Isomerism and Its Impact
The position and orientation of the pyrazole-pyridine fusion, as well as the location of substituents, significantly influence the chemical and biological properties of these compounds. For instance:
These structural variations provide opportunities for developing compounds with optimized properties for specific applications in medicinal chemistry.
Supplier | Product Reference | Purity | Package Size | Price Range (where available) | Estimated Delivery |
---|---|---|---|---|---|
Supplier 1 | IN-DA000ABQ | 97% | 100mg | 294.00 € | Specified date |
Supplier 1 | IN-DA000ABQ | 97% | 250mg | 654.00 € | Specified date |
Supplier 1 | IN-DA000ABQ | 97% | 500mg | To inquire | Specified date |
Supplier 2 | 3D-QVB23996 | Min. 95% | Various | Not available | Discontinued product |
Lab Safety Supplier | ALA-M172126-250mg | Min. 97% | 250mg | Not specified | 5 days |
Table 4: Commercial availability and specifications of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate
The compound is typically used in research settings and is subject to specific handling and storage requirements. It is generally stored at room temperature and should be handled following appropriate safety guidelines .
Future Research Directions
The structural versatility and biological potential of Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate present several promising avenues for future research:
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Expanded Structure-Activity Relationship Studies: Further investigation into how structural modifications affect biological activity could lead to more potent and selective compounds
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Novel Synthetic Routes: Development of more efficient and selective synthetic methods for preparing functionalized pyrazolo[4,3-c]pyridine derivatives
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Expanded Biological Evaluations: Assessment of activity against a broader range of biological targets beyond those currently identified
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Drug Delivery Applications: Exploration of the compound's potential as a component in drug delivery systems, leveraging its structural features
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Combination with Other Pharmacophores: Integration of the pyrazolo[4,3-c]pyridine scaffold with other bioactive structural elements to create hybrid molecules with enhanced or novel activities
Given the demonstrated value of the pyrazolo[4,3-c]pyridine scaffold in medicinal chemistry, Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate will likely continue to serve as an important building block in the development of new pharmaceutical agents.
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